

vicriviroc preclinical pharmacology and pharmacokinetics

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Compound Focus: Vicriviroc

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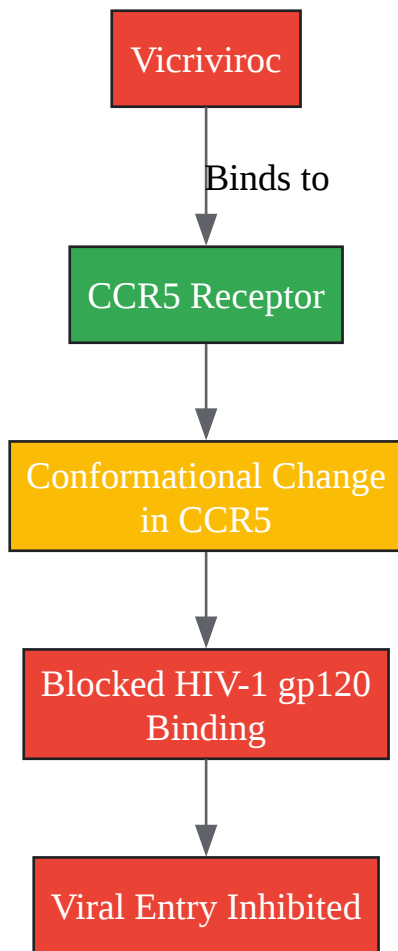
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Drug Profile and Mechanism of Action

Table 1: Vicriviroc Core Profile

Attribute	Description
Chemical Name	5-({4-[(3S)-4-[(2R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine [1]
Molecular Formula	C ₂₈ H ₃₈ F ₃ N ₅ O ₂ [1]
Molecular Weight	533.63 g/mol [1]
Drug Class	CCR5 antagonist (HIV-1 entry inhibitor) [2] [3]
Mechanism of Action	Non-competitive, allosteric antagonist of the CCR5 chemokine receptor. It binds a hydrophobic pocket between transmembrane helices, inducing a conformational change that prevents HIV-1 gp120 from binding and blocks viral entry into host cells [2] [3].

The following diagram illustrates the mechanism by which **vicriviroc** inhibits HIV-1 entry into the host cell.



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Preclinical Pharmacology & Efficacy Data

Table 2: Quantitative Preclinical Antiviral Activity

Assay/Model	Finding / EC ₅₀ Value	Context & Comparison
PBMC Replication Assay	Potent, broad-spectrum activity against diverse HIV-1 isolates [3].	Consistently more active than the predecessor SCH-C [3].
PhenoSense HIV-1 Entry Assay	Active against viruses with resistance mutations to Reverse Transcriptase, Protease, and gp41	Demonstrated a lack of cross-resistance with other drug

Assay/Model	Finding / EC ₅₀ Value	Context & Comparison
	inhibitors (e.g., enfuvirtide) [3].	classes [3].
Drug Combination Studies	Synergistic anti-HIV-1 activity observed with all other classes of approved antiretrovirals [3].	-

Preclinical Pharmacokinetics & Safety

Table 3: Preclinical ADME and Safety Profile

Parameter	Finding	Significance
hERG Channel Affinity	Diminished affinity compared to SCH-C [3].	Suggested a lower risk of QTc interval prolongation and cardiac effects [2] [3].
CYP450 Metabolism	Primarily metabolized by the CYP3A4 isozyme [1].	Plasma concentrations increased 2–6 fold when co-administered with ritonavir (a CYP3A4 inhibitor) [4].
P-gp Interaction	Not a substrate for P-glycoprotein (P-gp) in vitro [5].	Lower potential for drug-transporter interactions.
Dose-Limiting Toxicity (Animals)	Tonic-clonic convulsions at the time of maximal plasma drug concentrations [6].	Seizures were self-limiting and preventable with standard anticonvulsant therapy [6]. Exposure multiples (dog vs. human) were ≥ 10 at the intended clinical dose [6].

Key Experimental Methodologies

The core preclinical data for **vicriviroc** was generated using the following standardized protocols [3]:

- **PBMC Antiviral Assay:** Phytohemagglutinin (PHA) and interleukin-2 (IL-2) stimulated human PBMCs were infected with HIV-1 in the presence of serial dilutions of **vicriviroc**. Viral replication was quantified after 4-6 days by measuring extracellular p24 antigen levels via ELISA. EC₅₀ and EC₉₀ values were calculated from the dose-response curves.

- **PhenoSense HIV-1 Entry Assay:** This cell-based infectivity assay used recombinant pseudoviruses engineered to carry envelope proteins from various HIV-1 strains or drug-resistance mutations in other genes. Inhibition of infection by **vicriviroc** in U87-CD4-CCR5 target cells was quantified by measuring luciferase activity 72 hours post-inoculation.
- **Drug Combination Studies (Chou-Talalay Method):** PHA-stimulated PBMCs were infected with HIV-1 in the presence of single drugs or fixed-ratio combinations. HIV-1 p24 antigen in culture supernatants was measured on day 7. The data were analyzed using the median-effect principle and isobologram technique to calculate a Combination Index (CI), where CI <1, =1, and >1 indicate synergy, additivity, and antagonism, respectively.
- **hERG and Functional Receptor Assays:** Binding affinity for the hERG ion channel was assessed to evaluate cardiac risk. Functional antagonism of CCR5 was confirmed through assays measuring inhibition of calcium flux, guanosine 5'-[³⁵S]triphosphate exchange, and chemotaxis in response to natural chemokines (e.g., RANTES, MIP-1 α , MIP-1 β) [3].

Clinical Translation & Developmental Status

Despite a promising preclinical profile, **vicriviroc**'s development was discontinued. Key observations from clinical phases include:

- **Safety Confirmation:** A dedicated Phase I study in healthy subjects concluded that **vicriviroc**, even at supratherapeutic doses, produced **no clinically meaningful effect on the QTc interval** and **no epileptogenic effects**, addressing the primary concerns raised from preclinical models [6].
- **Efficacy Challenges:** In later-stage trials, **vicriviroc** did not meet primary efficacy endpoints. In treatment-experienced patients, the drug failed to demonstrate added benefit, particularly when combined with other potent new drugs [7]. A trial in treatment-naïve patients was also discontinued due to an increased rate of virologic relapse [7].
- **Development Halted:** In 2010, Merck (which acquired Schering-Plough) decided to halt all development of **vicriviroc** and not seek regulatory approval [2] [7].

Summary

Vicriviroc was a rationally designed CCR5 antagonist with a strong preclinical package: potent and broad-spectrum antiviral activity, a synergistic profile with other drug classes, and an improved preclinical safety profile over its predecessor. However, its clinical efficacy was insufficient in the context of evolving antiretroviral therapy, leading to the termination of its development.

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